3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H2,8,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFBZFHVWCARRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclic Cyclization via Hydrazine Derivatives
One of the most prominent methods involves cyclization reactions of hydrazine derivatives with suitable precursors, such as aldehydes or ketones, to construct the fused triazolopyridine core.
Reaction Pathway : Hydrazine derivatives react with aldehydes or ketones to form hydrazones, which then undergo intramolecular cyclization to yield the triazolopyridine framework. This approach is exemplified in the synthesis of related heterocycles where hydrazines are key nucleophiles.
Key Reagents : Hydrazine derivatives, aldehydes (aromatic or aliphatic), and acylating agents.
Reaction Conditions : Typically conducted under reflux in ethanol or acetic acid, with catalysts such as acids or bases to facilitate cyclization.
Advantages : High yields, broad substrate scope, and relatively mild conditions.
Multi-Component Reaction (MCR) Strategies
Recent advances have demonstrated the efficiency of three-component reactions involving amino-triazoles, aldehydes, and carboxylic acids or esters to synthesize the target compound.
Procedure Overview : A typical MCR involves combining 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol with a catalytic amount of ammonium acetate or similar catalysts.
-
- Solvent: Ethanol
- Catalyst: Ammonium acetate or similar
- Temperature: Reflux
- Duration: Approximately 24 hours
Outcome : Formation of the fused heterocyclic core with high tolerance for various substituents, as demonstrated in the synthesis oftriazolopyridines.
Table 1: Summary of Multi-Component Reaction Conditions
| Parameter | Details |
|---|---|
| Reactants | 5-Amino-1-phenyl-1H-1,2,4-triazole, aldehyde, ethyl acetoacetate |
| Catalyst | Ammonium acetate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 24 hours |
| Yield | 70-85% |
Oxidative Cyclization and Iodine-Mediated Methods
Another advanced approach involves oxidative cyclization using iodine or other oxidants to facilitate heterocycle formation from hydrazine and pyridine derivatives.
-
- Oxidant: Iodine
- Solvent: Acetic acid
- Temperature: Reflux
- Duration: Several hours
Advantages : Mild conditions, high regioselectivity, and compatibility with various substituents.
Curtius Rearrangement and Functional Group Transformations
For introducing the carboxylic acid group at the 6-position, the synthesis often involves the Curtius rearrangement of carboxylic acids or their derivatives.
Process :
- Conversion of the carboxylic acid to acyl azide
- Thermal rearrangement to isocyanate
- Hydrolysis to yield the carboxylic acid
Application : This method is used to functionalize heterocycles post-cyclization, ensuring the incorporation of the carboxylic acid group with high regioselectivity.
Summary of Key Preparation Methods
| Method | Reactants | Key Features | Drawbacks |
|---|---|---|---|
| Hydrazine cyclization | Hydrazines + aldehydes/ketones | Mild, broad scope, high yield | Requires purification |
| Multi-component reaction (MCR) | Triazole derivatives + aldehyde + ester | One-pot, efficient, tolerant of substituents | Limited to specific substrates |
| Oxidative iodine-mediated cyclization | Hydrazinopyridines + iodine in acetic acid | Mild, regioselective, functional group tolerant | Requires careful control of conditions |
| Curtius rearrangement | Carboxylic acids + azides | Precise carboxylic acid incorporation | Multi-step, requires handling azides |
Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted triazolo[4,3-a]pyridine derivatives .
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in organic synthesis.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Nucleophilic Substitution | Alkyl halides | Presence of base (e.g., NaOH) |
Biology
The compound has been investigated for its potential antibacterial and antifungal properties . Research indicates that it may inhibit specific enzymes involved in microbial metabolism. Additionally, studies have shown that it can modulate cell signaling pathways and gene expression related to oxidative stress responses.
Medicine
In medicinal chemistry, this compound is being explored as a potential anticancer agent . Its ability to interact with enzymes involved in cancer pathways positions it as a candidate for further pharmacological studies. Preliminary findings suggest that it may inhibit tumor growth by targeting specific metabolic pathways.
Industrial Applications
In industry, this compound is utilized in the development of new materials with unique properties. Its heterocyclic structure allows for modifications that can enhance material performance in various applications such as polymers and coatings.
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.
- Anticancer Properties : Research published in Cancer Letters indicated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis through specific signaling pathways.
- Material Science Applications : Investigations into its use as a precursor for novel polymeric materials have shown promising results in enhancing thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity : Aromatic substituents (e.g., phenyl, 4-fluorophenyl) increase LogP significantly compared to aliphatic groups (methyl, cyclopropyl), suggesting enhanced lipid solubility .
Steric Impact : Bulky substituents like cyclopropyl or pyrrolidinyl may influence binding to biological targets by altering steric interactions .
Antifungal and Antimicrobial Activity
- 3-Phenyl and 3-Methyl Derivatives : These compounds demonstrate moderate to potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8–32 μg/mL . The phenyl group enhances activity compared to methyl, likely due to π-π stacking with fungal enzyme targets .
- 3-(4-Fluorophenyl) Derivative : Fluorination improves metabolic stability and bioavailability, making this variant a candidate for further antimicrobial optimization .
Pharmaceutical Intermediates
- 3-Cyclopropyl and 3-Pyrrolidinyl Derivatives : These are used in synthesizing kinase inhibitors and GPCR modulators, leveraging their balanced LogP and PSA for drug-likeness .
Research Findings and Contradictions
- Antifungal vs. Antibacterial Activity : While 3-phenyl derivatives show strong antifungal effects, their antibacterial activity is negligible, suggesting target specificity .
- Discontinued Compounds : Some derivatives (e.g., 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid) are listed as discontinued, possibly due to toxicity or stability issues .
Biological Activity
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1306738-89-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.
- Molecular Formula : C₇H₆N₄O₂
- Molecular Weight : 178.15 g/mol
- Structure : The compound features a triazole ring fused to a pyridine ring with a carboxylic acid and an amino group.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its ability to promote apoptosis in cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2. The compound demonstrated cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and TET21N.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.59 ± 0.11 | Induces apoptosis via caspase activation |
| TET21N | 0.81 ± 0.08 | Inhibits Bcl-2 expression |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 256 |
Anti-inflammatory Effects
In vitro studies revealed that this compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models. This inhibition was linked to the suppression of the NF-kB signaling pathway.
Case Study
A study conducted on RAW264.7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The results indicated a potential for developing anti-inflammatory drugs based on this compound.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of derivatives of this compound. Modifications at various positions on the triazole or pyridine rings have been shown to enhance biological activity significantly.
Summary of Key Findings
- Anticancer Activity : Promotes apoptosis in cancer cells.
- Antibacterial Activity : Effective against multiple bacterial strains.
- Anti-inflammatory Activity : Reduces pro-inflammatory cytokine levels.
Q & A
Q. Advanced Research Focus
- Chlorosulfonation : Requires chlorosulfonic acid and thionyl chloride, targeting C-6 substitution due to electron density distribution .
- Cyclocondensation : Involves nucleophilic attack by amino groups on carbonyl carbons, with solvent polarity and temperature dictating regioselectivity (e.g., DMF vs. toluene) . Mechanistic studies via DFT calculations or kinetic isotope effects are recommended.
What strategies improve synthetic scalability while maintaining regiochemical control?
Q. Advanced Research Focus
- Solvent-free synthesis : Reduces purification steps and improves atom economy (e.g., 93% yield for pyrazolo-triazolo-pyrimidine derivatives under neat conditions) .
- Flow chemistry : Continuous reactors minimize side reactions and enhance reproducibility for multi-step sequences.
- Catalyst screening : Heterogeneous catalysts (e.g., zeolites) can enhance selectivity for C-6 functionalization .
How can researchers address contradictions in reported biological activity data across studies?
Q. Advanced Research Focus
- Standardized protocols : Use common cell lines (e.g., HeLa, MCF-7) and positive controls (e.g., doxorubicin for cytotoxicity).
- Metabolic stability assays : Evaluate compound degradation in liver microsomes to explain variability in efficacy .
- Structural analogs : Compare activity of methyl, chloro, and trifluoromethyl derivatives to isolate substituent effects .
What computational tools are effective for predicting structure-activity relationships (SAR) in triazolopyridine analogs?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR-TK) .
- QSAR models : Utilize descriptors like LogP, polar surface area, and H-bond donors to correlate with bioactivity .
- MD simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize analogs for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
